tert-Butyl N-(methoxymethyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(methoxymethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions. This compound is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(methoxymethyl)-N-methylcarbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with N-methyl-N-methoxymethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The raw materials are often sourced in bulk, and the reaction is optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(methoxymethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol, formaldehyde, and methylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for specific transformations.
Major Products Formed
Hydrolysis: tert-Butyl alcohol, formaldehyde, and methylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(methoxymethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing selective reactions on other functional groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.
Industry: Applied in the production of polymers, coatings, and other materials where controlled release of functional groups is desired.
Mechanism of Action
The mechanism of action of tert-Butyl N-(methoxymethyl)-N-methylcarbamate primarily involves its role as a protecting group. The compound forms stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-methylcarbamate: Lacks the methoxymethyl group, offering different reactivity and stability.
tert-Butyl N-(methoxymethyl)carbamate: Similar structure but without the N-methyl group, affecting its chemical properties.
tert-Butyl carbamate: Simplest form, used as a protecting group for amines.
Uniqueness
tert-Butyl N-(methoxymethyl)-N-methylcarbamate is unique due to the presence of both methoxymethyl and N-methyl groups, providing a balance of stability and reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Properties
IUPAC Name |
tert-butyl N-(methoxymethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHQVBBNXZNMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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